

Introduction: The Significance of a Chiral Epoxide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-(-)-1,2-Epoxybutane

Cat. No.: B1631353

[Get Quote](#)

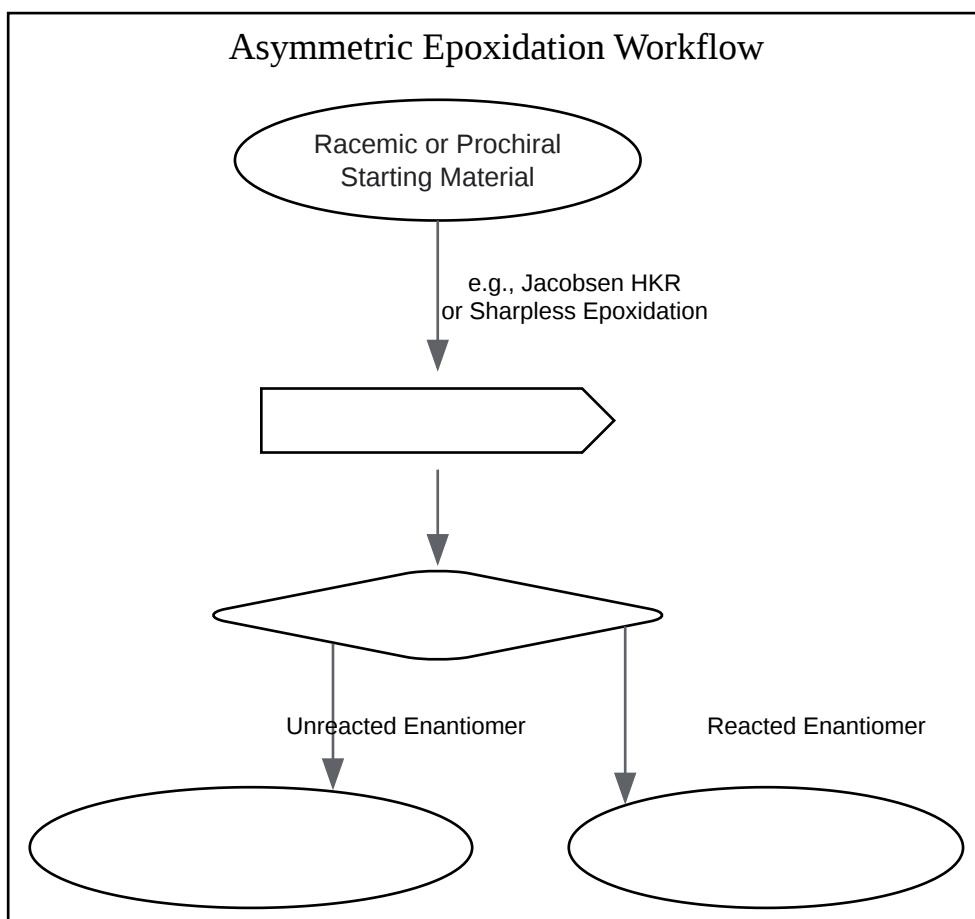
(S)-(-)-1,2-Epoxybutane, also known as (2S)-2-Ethyloxirane, is a highly valuable chiral building block in the landscape of modern organic synthesis.^{[1][2]} Its importance stems from the unique combination of a strained three-membered epoxide ring and a defined stereocenter, providing a gateway to a multitude of complex, enantiomerically pure molecules. For researchers, scientists, and professionals in drug development, this compound is not merely a reagent but a strategic tool for introducing stereospecific functionality. The precise spatial arrangement of its atoms allows for the construction of chiral drugs and bioactive natural products with high levels of stereochemical control, a critical factor in determining pharmacological efficacy and reducing potential side effects. This guide offers a technical exploration of its properties, synthesis, reactivity, and applications, providing the field-proven insights necessary for its effective utilization.

Core Physicochemical and Spectroscopic Data

The utility of any chemical building block begins with a thorough understanding of its fundamental properties. **(S)-(-)-1,2-Epoxybutane** is a colorless, volatile liquid whose physical and spectroscopic characteristics are well-defined.^{[3][4]} This data is crucial for reaction planning, purification, and analytical verification.

Property	Value	Source
CAS Number	30608-62-9	[1] [5] [6]
Molecular Formula	C ₄ H ₈ O	[2] [5]
Molecular Weight	72.11 g/mol	[2] [5]
Appearance	Colorless liquid	[4] [7]
Boiling Point	63 °C (lit.)	[8]
Density	0.837 g/mL at 25 °C (lit.)	[8]
Refractive Index (n ₂₀ /D)	1.386 (lit.)	
Optical Activity ([α] ₂₀ /D)	-10°, neat	
Flash Point	-22 °C (-8 °F)	[3] [7]
SMILES String	CC[C@H]1CO1	[2]
InChI Key	RBACIKXCRWGCBB- BYPYZUCNSA-N	

Spectroscopic data serves as the fingerprint for chemical identity and purity. While detailed spectra are typically consulted directly, key reference points are available. Nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the racemic 1,2-epoxybutane have been extensively reported and provide a baseline for analyzing the chiral enantiomer.[\[9\]](#)[\[10\]](#)


Synthesis: Achieving Enantiopurity

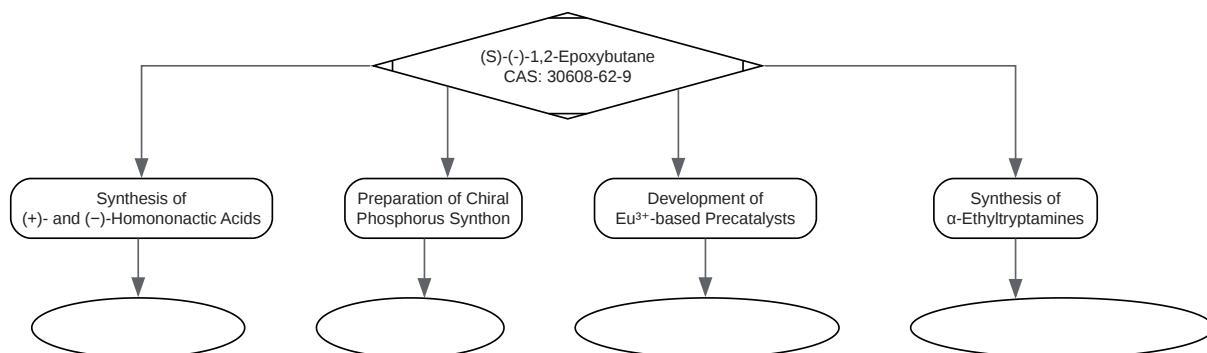
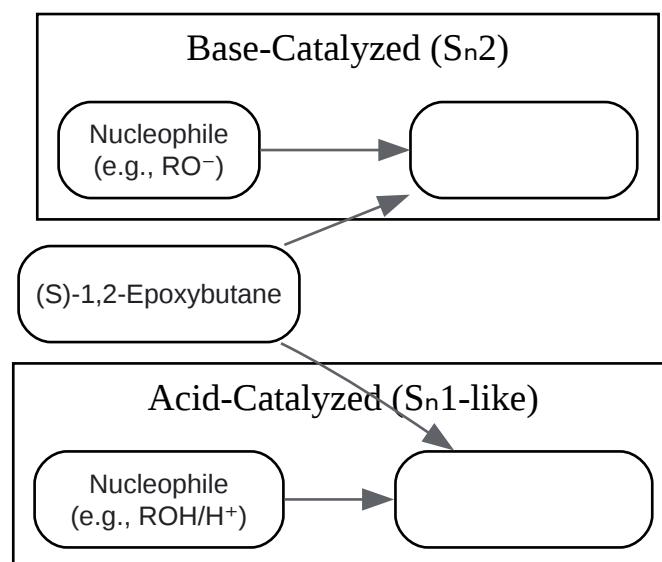
The synthesis of enantiomerically pure epoxides is a cornerstone of modern asymmetric catalysis. While several methods exist, the preparation of compounds like **(S)-(-)-1,2-Epoxybutane** often relies on two premier strategies: the Sharpless Asymmetric Epoxidation and the Jacobsen Hydrolytic Kinetic Resolution (HKR).

- Sharpless Asymmetric Epoxidation (SAE): This Nobel Prize-winning reaction is a powerful method for converting prochiral allylic alcohols into chiral epoxides with high enantioselectivity.[\[11\]](#)[\[12\]](#) The reaction utilizes a titanium isopropoxide catalyst in the presence of a chiral tartrate ester ligand and an oxidant like tert-butyl hydroperoxide.[\[11\]](#)[\[13\]](#)

The choice of the tartrate enantiomer ((+)-DET or (-)-DET) dictates the stereochemistry of the resulting epoxide, making the outcome highly predictable.[11]

- Jacobsen Hydrolytic Kinetic Resolution (HKR): This method is particularly effective for producing highly enantioenriched terminal epoxides from a racemic mixture. It involves the selective ring-opening of one enantiomer of the epoxide with water, catalyzed by a chiral (salen)Cr(III) complex.[14] The unreacted epoxide enantiomer is recovered with very high enantiomeric excess. Commercial preparations of **(S)-(-)-1,2-Epoxybutane** are often manufactured using this robust and scalable technology.[15][16]

[Click to download full resolution via product page](#)



Caption: Generalized workflow for producing enantiopure epoxides.

The Chemistry of Reactivity: Regioselective Ring-Opening

The synthetic power of **(S)-(-)-1,2-Epoxybutane** is unlocked through the nucleophilic ring-opening of its strained epoxide ring. The key to its utility lies in the predictable regioselectivity of this reaction, which is dictated by the catalytic conditions (acidic or basic). Understanding this dichotomy is fundamental to designing synthetic pathways.

Base-Catalyzed Ring-Opening ($S_{n}2$ Mechanism): Under basic or nucleophilic conditions, the reaction proceeds via a classic $S_{n}2$ mechanism. The incoming nucleophile attacks the sterically least hindered carbon atom. For **(S)-(-)-1,2-Epoxybutane**, this is the primary carbon (C1). This backside attack leads to an inversion of stereochemistry at the point of attack, but since the original stereocenter (C2) is untouched, its configuration is retained in the product.[17][18]

Acid-Catalyzed Ring-Opening ($S_{n}1/S_{n}2$ Hybrid Mechanism): In the presence of acid, the epoxide oxygen is first protonated, making it a better leaving group.[17][19] The nucleophile then attacks. For an asymmetric epoxide like this one, the attack preferentially occurs at the more substituted carbon (C2).[18][19] This is because the transition state has significant $S_{n}1$ character, with a partial positive charge building up on the more substituted carbon, which can better stabilize it.[18] The attack still occurs from the backside, resulting in a trans-configured product.[17]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. (S)-(-)-1,2-Epoxybutane (98%) - Amerigo Scientific [amerigoscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,2-Epoxybutane | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]
- 7. 1,2-Epoxybutane - Wikipedia [en.wikipedia.org]
- 8. Cas 30608-62-9,(S)-(-)-1,2-Epoxybutane | lookchem [lookchem.com]
- 9. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 1,2-EPOXYBUTANE(106-88-7) 1H NMR spectrum [chemicalbook.com]
- 11. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Sigma Aldrich (S)-(-)-1,2-Epoxybutane 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 16. (S)-(-)-1,2-环氧丁烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 19. youtube.com [youtube.com]
- To cite this document: BenchChem. [Introduction: The Significance of a Chiral Epoxide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631353#s-1-2-epoxybutane-cas-number-30608-62-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com